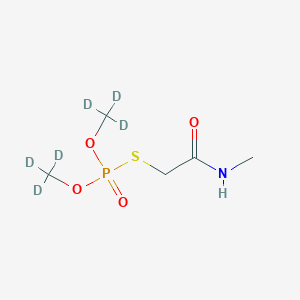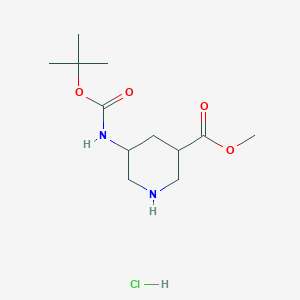
Omethoate-d6(O,O-dimethyl-d6)
Descripción general
Descripción
Omethoate-d6(O,O-dimethyl-d6) is a deuterated analog of omethoate, an organophosphorous insecticide. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and environmental science. The molecular formula of Omethoate D6 is C5H6D6NO4PS, and it has a molecular weight of 219.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Omethoate D6 involves the incorporation of deuterium into the molecular structure of omethoate. This can be achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of deuterated methanol (CD3OD) with phosphorus oxychloride (POCl3) to form deuterated dimethyl phosphorochloridate. This intermediate is then reacted with methylamine and thiol to produce Omethoate D6 .
Industrial Production Methods
Industrial production of Omethoate D6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Omethoate D6 undergoes various chemical reactions, including:
Oxidation: Omethoate D6 can be oxidized to form its corresponding oxon derivative.
Reduction: The compound can be reduced to form deuterated dimethyl phosphorothioate.
Substitution: Omethoate D6 can undergo nucleophilic substitution reactions, where the deuterated methoxy groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed
Major Products Formed
Oxidation: Deuterated dimethyl phosphorothioate oxon.
Reduction: Deuterated dimethyl phosphorothioate.
Substitution: Various deuterated phosphorothioate derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Omethoate D6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of organophosphorous compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of organophosphorous insecticides.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of organophosphorous compounds.
Industry: Applied in environmental analysis to monitor the presence and degradation of organophosphorous insecticides in various matrices
Mecanismo De Acción
Omethoate D6 exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. The molecular targets include the active site of AChE, where Omethoate D6 binds and prevents the hydrolysis of acetylcholine. This mechanism is similar to that of other organophosphorous insecticides .
Comparación Con Compuestos Similares
Similar Compounds
Omethoate: The non-deuterated analog of Omethoate D6.
Dimethoate: Another organophosphorous insecticide with a similar structure but different functional groups.
Malathion: An organophosphorous insecticide with a similar mechanism of action but different chemical structure
Uniqueness
Omethoate D6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for more precise tracking and analysis in mass spectrometry and other analytical techniques. This makes Omethoate D6 a valuable tool in studies requiring high accuracy and reliability .
Propiedades
IUPAC Name |
2-[bis(trideuteriomethoxy)phosphorylsulfanyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXOQEXFMJCDPG-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])SCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B1435854.png)
![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)propane-1,3-diamine](/img/structure/B1435857.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)





![[9-[2-[2-[2-(2-azaniumylethoxy)ethoxy]ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B1435866.png)
![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)

